Bismuth subcitrate potassium
Overview
Description
Bismuth Subcitrate Potassium: is a bismuth salt used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastro-esophageal reflux disease (GERD) . It is often used in combination with antibiotics and proton pump inhibitors to treat Helicobacter pylori infections . The compound is known for its colloidal properties and its ability to form a protective layer on the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth Subcitrate Potassium can be synthesized by reacting bismuth-containing solutions with citric acid in the presence of potassium ions. The reaction typically involves the addition of bismuth nitrate to an aqueous solution of citric acid and potassium hydroxide . The pH of the solution is maintained at around 12 to ensure the formation of the desired bismuth citrate complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of bismuth nitrate to a solution containing citric acid and potassium hydroxide. The reaction mixture is then heated and stirred to promote the formation of the bismuth citrate complex. The resulting product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Bismuth Subcitrate Potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxide.
Reduction: Reduction reactions can convert this compound to elemental bismuth.
Substitution: The compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under acidic conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various ligands such as chloride or nitrate can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Bismuth oxide (Bi2O3)
Reduction: Elemental bismuth (Bi)
Substitution: Bismuth chloride (BiCl3), Bismuth nitrate (Bi(NO3)3)
Scientific Research Applications
Chemistry: Bismuth Subcitrate Potassium is used as a precursor in the synthesis of other bismuth compounds. It is also employed in various catalytic processes due to its unique chemical properties .
Biology: In biological research, the compound is used to study the effects of bismuth on cellular processes and its potential as an antimicrobial agent .
Medicine: this compound is widely used in the treatment of gastrointestinal disorders. It is particularly effective in combination therapies for Helicobacter pylori eradication .
Industry: The compound finds applications in the manufacturing of pharmaceuticals and as a component in certain industrial processes .
Mechanism of Action
The exact mechanism of action of Bismuth Subcitrate Potassium is not fully understood. it is believed to exert its effects through several pathways:
Bacterial Cell Membrane: It interferes with the function of the bacterial cell membrane, leading to cell lysis.
Protein and Cell Wall Synthesis: The compound inhibits protein and cell wall synthesis in bacteria.
Enzyme Inhibition: It inhibits the enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.
Cell Adhesion: this compound reduces the ability of bacteria to adhere to the gastric mucosa.
Comparison with Similar Compounds
Bismuth Subnitrate: Used for similar gastrointestinal applications but has different chemical properties.
Bismuth Citrate: Another bismuth compound with similar applications but different chemical composition.
Uniqueness: Bismuth Subcitrate Potassium is unique due to its specific combination of bismuth, potassium, and citrate ions, which confer distinct colloidal properties and therapeutic effects. Its ability to form a protective layer on the gastric mucosa and its effectiveness in combination therapies for Helicobacter pylori eradication make it particularly valuable in medical applications .
Properties
IUPAC Name |
bismuth;pentapotassium;2-oxidopropane-1,2,3-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDTTXDPCSCLKY-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+].[Bi+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BiK5O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026431 | |
Record name | Bismuth subcitrate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. | |
Record name | Bismuth subcitrate potassium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
880149-29-1 | |
Record name | Bismuth subcitrate potassium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880149291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth subcitrate potassium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bismuth subcitrate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISMUTH SUBCITRATE POTASSIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQE6KE1T4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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